molecular formula C18H15N3 B2970646 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1030132-81-0

8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2970646
CAS No.: 1030132-81-0
M. Wt: 273.339
InChI Key: GNGOWKGMRVNKNP-UHFFFAOYSA-N
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Description

8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This structure belongs to the pyrazolo[4,3-c]quinoline family, a scaffold known for its diverse biological activities. Researchers value this core structure for developing novel therapeutic agents, particularly in the fields of oncology and inflammation . The compound's fused ring system, featuring a pyrazole unit fused with a quinoline core, serves as a key pharmacophore for interaction with various biological targets . The specific substitutions at the 8- and 3- positions are designed to modulate the compound's electronic properties, binding affinity, and overall pharmacokinetic profile. Primary research applications for pyrazolo[4,3-c]quinoline derivatives include investigation as potential anticancer agents and anti-inflammatory therapeutics . These compounds are explored for their ability to inhibit crucial enzymes in disease pathways. In cancer research, analogous pyrazoloquinoline derivatives have demonstrated promising cytotoxicity and have been identified as potential inhibitors of topoisomerase enzymes, which are validated targets in cancer chemotherapy . In immunological studies, closely related compounds have shown potent anti-inflammatory effects by significantly inhibiting the production of nitric oxide (NO) and suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins in cellular models . This makes them valuable tools for probing inflammatory signaling pathways. This product is provided for research purposes to support these investigative areas. It is intended for use in in vitro assays and preclinical studies to further elucidate the mechanism of action, structure-activity relationships (SAR), and therapeutic potential of this class of compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3/c1-11-3-6-13(7-4-11)17-15-10-19-16-8-5-12(2)9-14(16)18(15)21-20-17/h3-10H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGOWKGMRVNKNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and findings from relevant studies.

Chemical Structure and Properties

The chemical structure of 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be represented as follows:

  • Molecular Formula : C16H15N3
  • CAS Number : 1030132-81-0

This compound features a pyrazolo[4,3-c]quinoline scaffold, which is known for its ability to interact with various biological targets.

Anti-inflammatory Activity

Research has indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. A study evaluated the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The findings are summarized in Table 1.

CompoundIC50 (μM)Cytotoxicity (%)
2a0.399
2iTBDTBD
2mTBDTBD

Note: Values for compounds 2i and 2m are pending further study.

The anti-inflammatory mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been investigated. In vitro assays demonstrated that several derivatives exhibited cytotoxic effects against various cancer cell lines. The results are presented in Table 2.

CompoundCell LineGI50 (μM)Proliferation (%)
1MNUGC-3<8<30
2EACHN<8<30
2PPC-3<8<30

These compounds showed effective inhibition patterns against DNA topoisomerase I and IIα activities, which are critical targets in cancer therapy .

Case Studies

  • Study on Anti-inflammatory Effects : A recent study highlighted the anti-inflammatory properties of various pyrazolo[4,3-c]quinolines, including structural optimization to enhance efficacy. The most potent compounds were analyzed for their ability to inhibit NO production in RAW 264.7 cells .
  • Anticancer Evaluation : Another investigation focused on the antiproliferative effects of synthesized pyrazolo[4,3-f]quinolines against multiple cancer cell lines. Selected compounds showed significant cytotoxicity and were further evaluated for their mechanism of action involving DNA topoisomerase inhibition .

Scientific Research Applications

8-Methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a pyrazoloquinoline that has a pyrazolo ring fused to a quinoline structure, contributing to its chemical properties and biological activities. The presence of the methyl and p-tolyl groups enhances its hydrophobic character, which influences its interactions with biological targets. Its molecular formula is C19H16N2.

Potential Applications

8-Methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline and similar compounds have potential applications in pharmaceutical development and material science.

Pharmaceutical Development

  • Due to its anticancer and anti-inflammatory properties, 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline could serve as a lead compound for drug development.
  • Pyrazolo[4,3-c]quinoline derivatives can serve as photosensitizing anti-cancer agents .
  • They can also be used as benzodiazepine antagonists and selective cyclooxygenase-2 (COX-2) inhibitors, with some exhibiting anti-inflammatory properties .

Material Science

  • The pyrazolo[4,3-c]quinoline-based compounds have potential as photosensitizing anti-cancer agents and fluorescence probes .

Structural Analogs

Several compounds share structural similarities with 8-methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline.

Compound NameStructure TypeUnique Features
4-Chloro-1H-pyrazolo[4,3-c]quinolinePyrazoloquinolineExhibits potent anti-inflammatory activity
5-Methyl-2-(p-tolyl)pyrazolo[4,3-c]quinolinePyrazoloquinolineNoted for anticancer effects against specific cell lines
6-Amino-1H-pyrazolo[4,3-c]quinolinePyrazoloquinolineShows high cytotoxicity in various cancer models

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1. Structural and Functional Comparison of Pyrazoloquinoline Derivatives
Compound Name Substituents Biological Activity Key Findings Reference
8-Methyl-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline 8-CH₃, 3-(4-methylphenyl) Anti-inflammatory (iNOS/COX-2 inhibition) Inhibits LPS-induced NO production (IC₅₀: submicromolar range)
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) 3-NH₂, 4-(4-hydroxyphenylamino) Anti-inflammatory Potency comparable to 1400W (positive control); suppresses iNOS mRNA
8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline 8-OCH₂CH₃, 3-(4-FC₆H₄) Cytotoxic Moderate activity against MCF-7 and A549 cancer cell lines
6-Methoxy-3,8-dimethyl-1H-pyrazolo[3,4-b]quinoline 6-OCH₃, 3,8-CH₃ (pyrazolo[3,4-b] scaffold) Anxiolytic High affinity for benzodiazepine receptors
1-(4-Chlorophenyl)-6,8-diphenyl-1H-pyrazolo[4,3-c]quinoline 1-(4-ClC₆H₄), 6,8-Ph Anticancer Synthesized via Suzuki-Miyaura coupling; structural data confirmed
Key Observations:

Anti-inflammatory Potency: The target compound and derivative 2i both inhibit NO production, but 2i achieves higher potency due to its 4-hydroxyphenylamino group, which enhances hydrogen bonding with iNOS . Substitution at position 8 (e.g., methyl vs. ethoxy) affects metabolic stability. Ethoxy groups may improve half-life but reduce membrane permeability compared to methyl .

Cytotoxic Activity :

  • Fluorinated derivatives (e.g., 3-(4-fluorophenyl)) exhibit moderate anticancer activity, likely due to fluorine’s electronegativity enhancing target binding .
  • Diphenyl derivatives (e.g., 1-(4-chlorophenyl)-6,8-diphenyl) show broader cytotoxicity, possibly from increased π-π stacking interactions .

Scaffold Differences: Pyrazolo[3,4-b]quinolines (e.g., 6-methoxy-3,8-dimethyl) demonstrate anxiolytic effects via benzodiazepine receptor modulation, a mechanism distinct from pyrazolo[4,3-c]quinolines .

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Electron-Donating Groups : Methoxy and methyl groups at positions 6 and 8 enhance electron density, improving binding to hydrophobic pockets in enzymes like COX-2 .
  • Hydrophobic Interactions : The p-tolyl group in the target compound increases lipophilicity (logP ~3.2), favoring passive diffusion across cell membranes compared to polar derivatives like 2m (logP ~2.5) .

Q & A

Q. Why do some synthetic routes produce unexpected ring systems (e.g., pyrido[2,3-h]pyrazoloquinolines)?

  • Methodological Answer : Competing ring closures occur due to nucleophile positioning. For instance, 5-aminoquinoline derivatives may undergo unexpected cyclization with 5-chloropyrazolecarboxylic acids, forming pyrido-fused products instead of pyrazoloquinolines. Mechanistic studies (e.g., trapping intermediates) and DFT simulations identify kinetic vs. thermodynamic pathways .

Tables for Key Data

Synthetic Method Key Conditions Yield (%) Reference
Phosphazene intermediate route2,4-Dichloroquinoline-3-carbonitrile65–75
Microwave-assisted catalysisYb(OTf)₃, CuI, DMF, 175°C78–85
Thermal cyclizationPyrazole carboxylate, 150°C50–60
Biological Activity Assay Type IC₅₀ (μM) Reference
Topoisomerase I inhibitionDNA relaxation assay1.2–3.8
Caspase-3 inhibitionFluorogenic substrate assay0.8–2.5

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